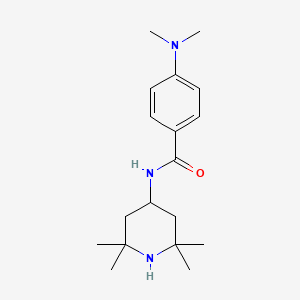![molecular formula C17H24N6O2 B5556668 5-ethyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,3-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5556668.png)
5-ethyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,3-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound . The molecule also has an oxadiazole ring and an amine group, which could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The amine group could participate in reactions like acylation or alkylation, while the oxadiazole ring might undergo reactions with electrophiles .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and stability would be determined experimentally. These properties are influenced by factors like molecular structure, polarity, and intermolecular forces .Applications De Recherche Scientifique
Pyrolysis and Synthesis
One research application involves the preparation and pyrolysis of related compounds, such as 1-(pyrazol-5-yl)-1,2,3-triazoles. These are prepared via cycloaddition processes and undergo flash vacuum pyrolysis to yield pyrazolo[1,5-a]pyrimidin-7-ones. Such processes are significant in understanding the chemical properties and potential applications of these compounds (Clarke, Mares, & Mcnab, 1997).
Antimicrobial Activities
Some derivatives of this compound, specifically 1,2,4-triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. These studies are crucial in exploring the potential of these compounds in medical applications, especially in combating microbial infections (Bektaş et al., 2010).
Antitumor and Antimicrobial Activities
The compound's derivatives have also been used in the synthesis of N-arylpyrazole-containing enaminones, which show significant antitumor and antimicrobial activities. This is particularly relevant in the field of pharmaceutical research, offering avenues for the development of new anticancer and antimicrobial agents (Riyadh, 2011).
Selective Cyclization Modes
Research into selective cyclization modes of related compounds, such as methyl 3′-heteroarylamino-2′-(2,5-dichlorothiophene-3-carbonyl)acrylates, leads to the synthesis of model pyrazolo- and triazolo[1,5-α]pyrimidines. These studies contribute to a deeper understanding of the chemical behavior of such compounds under different conditions (Sweidan et al., 2020).
Crystal Structure and Biological Activity
Investigations into the crystal structure and biological activity of related pyrazolo[1,5-a]pyrimidin derivatives are also notable. These studies provide essential insights into the structure-activity relationships, which are fundamental in drug design and development (Jiu-fu et al., 2015).
Antiviral Activity
The synthesis of 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues has been explored for their antiviral activities, especially against human cytomegalovirus and herpes simplex virus type 1. This is particularly significant in the field of antiviral drug discovery (Saxena, Coleman, Drach, & Townsend, 1990).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-ethyl-N-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,3-trimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-6-13-9-16(23-17(18-13)11(2)12(3)20-23)22(4)10-15-19-14(21-25-15)7-8-24-5/h9H,6-8,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEPQXOIDGZDDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=NN2C(=C1)N(C)CC3=NC(=NO3)CCOC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5556612.png)
![2-cyclopentyl-8-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5556613.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5556623.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5556630.png)

![2-butyl-5-{[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5556641.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5556654.png)

![methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5556672.png)

![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5556678.png)
![2-{4-[2-(4-fluorophenoxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B5556683.png)